![molecular formula C18H21N3O4S B7686689 N-(3-acetamidophenyl)-2-[benzyl(methylsulfonyl)amino]acetamide](/img/structure/B7686689.png)
N-(3-acetamidophenyl)-2-[benzyl(methylsulfonyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetamidophenyl)-2-[benzyl(methylsulfonyl)amino]acetamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of an acetamido group attached to a phenyl ring, and a benzyl group linked to a methylsulfonylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-2-[benzyl(methylsulfonyl)amino]acetamide typically involves multiple steps. One common method includes the acylation of 3-aminophenylacetic acid with acetic anhydride to form N-(3-acetamidophenyl)acetic acid. This intermediate is then reacted with benzylamine and methylsulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-acetamidophenyl)-2-[benzyl(methylsulfonyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido or benzyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3-acetamidophenyl)-2-[benzyl(methylsulfonyl)amino]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-acetamidophenyl)-2-[benzyl(methylsulfonyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved can include modulation of signal transduction processes and alteration of cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-acetamidophenyl)-2-[benzyl(ethylsulfonyl)amino]acetamide
- N-(3-acetamidophenyl)-2-[benzyl(propylsulfonyl)amino]acetamide
- N-(3-acetamidophenyl)-2-[benzyl(butylsulfonyl)amino]acetamide
Uniqueness
N-(3-acetamidophenyl)-2-[benzyl(methylsulfonyl)amino]acetamide is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties such as increased polarity and potential for hydrogen bonding. This uniqueness can influence its reactivity and interactions with biological targets, making it a compound of interest for further research and development.
Propriétés
IUPAC Name |
N-(3-acetamidophenyl)-2-[benzyl(methylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-14(22)19-16-9-6-10-17(11-16)20-18(23)13-21(26(2,24)25)12-15-7-4-3-5-8-15/h3-11H,12-13H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDMTORQYAXFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
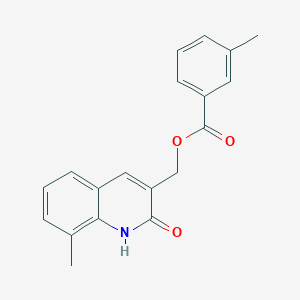
![N-(2-chlorophenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7686613.png)
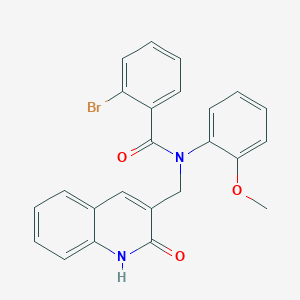
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide](/img/structure/B7686635.png)
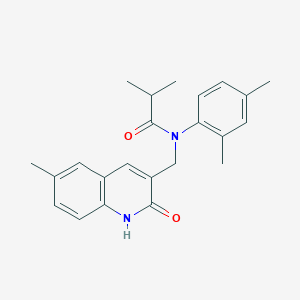
![1-[4-(2-Fluorophenyl)piperazin-1-YL]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one](/img/structure/B7686642.png)
![2-[4-(tert-butylsulfamoyl)phenoxy]-N-(propan-2-yl)acetamide](/img/structure/B7686647.png)
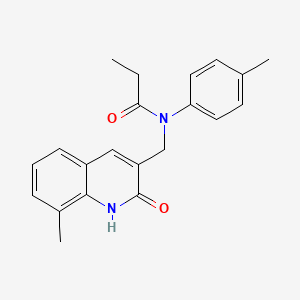
![3-[4-(ethylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B7686663.png)
![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7686676.png)
![5-chloro-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B7686679.png)
![2-nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)aniline](/img/structure/B7686683.png)
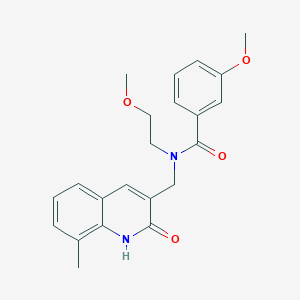
![(E)-2,6-dimethyl-N'-(thiophen-2-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7686717.png)
